![molecular formula C35H58N2+2 B14279374 1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene CAS No. 156953-87-6](/img/structure/B14279374.png)
1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,18-Diazoniatricyclo[3031114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene is a complex organic compound with a unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps may include cyclization reactions, functional group transformations, and purification processes. Detailed synthetic routes would require access to specific research articles or patents.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. Detailed information would require experimental data from scientific studies.
Applications De Recherche Scientifique
1,18-Diazoniatricyclo[3031
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Possible applications in materials science and catalysis.
Mécanisme D'action
The mechanism of action of 1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed mechanisms would require experimental studies and data.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene may include other tricyclic organic molecules with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure and the presence of diazonia groups, which may confer unique reactivity and properties compared to other similar compounds.
Propriétés
Numéro CAS |
156953-87-6 |
|---|---|
Formule moléculaire |
C35H58N2+2 |
Poids moléculaire |
506.8 g/mol |
Nom IUPAC |
1,18-diazoniatricyclo[30.3.1.114,18]heptatriaconta-1(35),14(37),15,17,32(36),33-hexaene |
InChI |
InChI=1S/C35H58N2/c1-2-6-10-14-18-24-34-26-22-31-37(32-34)29-21-17-13-9-5-3-7-11-15-19-25-35-27-23-30-36(33-35)28-20-16-12-8-4-1/h22-23,26-27,30-33H,1-21,24-25,28-29H2/q+2 |
Clé InChI |
UBHWHOTUTGGLGV-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCCC2=C[N+](=CC=C2)CCCCCCCCCCCCC3=C[N+](=CC=C3)CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


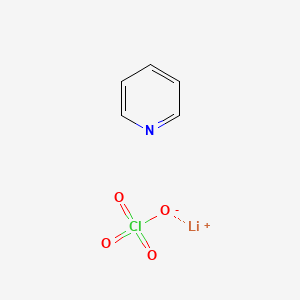


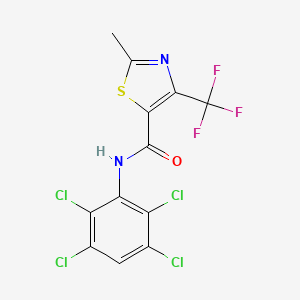
![2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]decan-8-ol](/img/structure/B14279318.png)
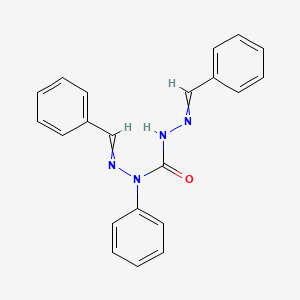
![(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14279340.png)
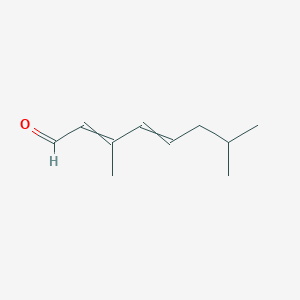

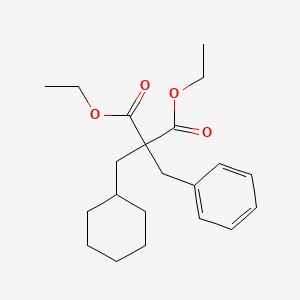
![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)
![N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine](/img/structure/B14279365.png)
![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)

